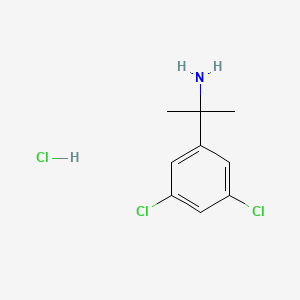

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride

Description

Nomenclature and Classification

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is classified under the Chemical Abstracts Service registry number 1417638-35-7 for the hydrochloride salt form, while the base compound carries the identifier 129960-45-8. The molecular formula for the hydrochloride salt is C9H12Cl3N, incorporating an additional hydrogen and chlorine atom compared to the free base form. Alternative nomenclature includes the systematic name 2-(3,5-dichlorophenyl)-2-propanamine hydrochloride and various database-specific identifiers such as MFCD23379670.

The compound belongs to the broader classification of substituted amphetamines, specifically categorized as an aromatic amine due to the presence of both amine functional groups and aromatic dichlorophenyl moieties. Within chemical databases, it appears under multiple synonym categories including benzenemethanamine derivatives and phenethylamine analogs. The systematic classification places this compound within the substituted phenethylamine family, which encompasses a diverse range of biologically active molecules with varying pharmacological properties.

Chemical databases maintain comprehensive records of this compound's various identifiers, including its simplified molecular-input line-entry system representation and International Chemical Identifier codes. The ChemSpider database assigns the identifier 9370121 to the base form, while PubChem maintains separate entries for both the free base and hydrochloride salt forms. These standardized identification systems ensure consistent referencing across international research platforms and regulatory databases.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of amphetamine analog research that began in the early 20th century. The foundational work on amphetamine derivatives traces back to 1910 when Barger and Dale first discovered racemic alpha-methylphenethylamine, though systematic synthesis did not occur until 1927 when chemist G. A. Alles developed practical synthetic methodologies. The subsequent decades witnessed extensive exploration of substituted amphetamine compounds, with pharmaceutical companies like Eli Lilly pioneering the development of halogenated analogs throughout the 1960s.

The specific synthetic pathway for dichlorophenyl-substituted amphetamines represents an evolution in medicinal chemistry approaches to neurotransmitter modulation. Historical records indicate that 3,4-dichloroamphetamine, a closely related compound, was invented by Eli Lilly during the 1960s as part of systematic structure-activity relationship studies. These investigations aimed to understand how specific substitution patterns on the aromatic ring influence biological activity and selectivity profiles. The progression from basic amphetamine structures to more complex halogenated derivatives reflects the pharmaceutical industry's ongoing efforts to develop compounds with enhanced selectivity and reduced side effect profiles.

Research documentation from chemical suppliers indicates that the compound was first catalogued in major chemical databases during the mid-2000s, with initial database entries created in 2006 and subsequent modifications continuing through 2025. The timing of these database entries suggests that systematic study of this particular compound likely began in the early 21st century, coinciding with advances in synthetic methodology and analytical techniques that enabled more precise characterization of complex amine derivatives.

Significance in Chemical Research

This compound holds considerable significance in contemporary chemical research due to its unique structural features and potential applications across multiple scientific domains. The compound serves as a valuable building block for synthesizing more complex molecules with potential biological activities, particularly in the development of novel pharmaceutical agents targeting neurotransmitter systems. Research investigations have demonstrated that compounds with similar structural frameworks can exhibit significant interactions with serotonin, dopamine, and norepinephrine transporters, making them important tools for understanding neurotransmitter function and developing therapeutic interventions.

The dichlorophenyl substitution pattern presents particular research interest because halogen atoms can significantly influence molecular properties including lipophilicity, metabolic stability, and receptor binding affinity. Studies on related dichloroamphetamine compounds have shown that the positioning of chlorine atoms on the aromatic ring can dramatically alter biological activity profiles. The 3,5-dichlorophenyl configuration in this compound represents a specific substitution pattern that may confer unique pharmacological properties distinct from other halogenated analogs.

Current research applications encompass several domains including synthetic organic chemistry, where the compound functions as an intermediate in more complex synthetic pathways, and pharmacological research, where it serves as a probe molecule for investigating neurotransmitter system interactions. The compound's utility extends to analytical chemistry applications, where it provides a reference standard for developing detection methods and understanding structure-activity relationships within the broader amphetamine family. Additionally, the hydrochloride salt form offers advantages in research settings due to enhanced solubility and stability characteristics that facilitate experimental manipulation and analysis.

Research Scope and Challenges

Contemporary research involving this compound encompasses diverse methodological approaches and presents several significant scientific challenges. Synthetic chemistry research focuses on developing efficient preparation methods, with current approaches involving multi-step reactions starting from 3,5-dichlorobenzaldehyde derivatives and utilizing various reduction strategies including lithium aluminum hydride-based transformations. These synthetic pathways require careful optimization of reaction conditions to achieve acceptable yields while maintaining product purity standards necessary for research applications.

Analytical characterization represents another critical research domain, with investigators employing advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to establish structural confirmation and purity assessment protocols. The compound's molecular structure presents specific analytical challenges due to the presence of multiple chlorine atoms, which can complicate mass spectrometric fragmentation patterns and require specialized interpretation methods. Physical property determination studies have established various thermodynamic parameters including melting points, boiling points, and solubility characteristics, though comprehensive datasets remain incomplete across different experimental conditions.

Biological activity research presents the most complex challenges, as investigators must establish appropriate experimental models for evaluating the compound's interactions with various biological targets. Preliminary studies suggest potential interactions with neurotransmitter systems, but comprehensive mechanism-of-action studies require extensive pharmacological evaluation using multiple experimental approaches. The research community faces ongoing challenges in establishing standardized protocols for biological evaluation while ensuring experimental reproducibility across different laboratory settings.

| Research Domain | Current Focus Areas | Primary Challenges |

|---|---|---|

| Synthetic Chemistry | Optimization of multi-step synthetic pathways | Yield improvement and scalability |

| Analytical Chemistry | Spectroscopic characterization and purity assessment | Complex fragmentation patterns and standardization |

| Physical Chemistry | Thermodynamic property determination | Incomplete datasets across experimental conditions |

| Biological Research | Neurotransmitter system interactions | Mechanism elucidation and standardized protocols |

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPYGKNJDQJNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

| Step | Reactants | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | 3,5-Dichlorobenzaldehyde + Isopropylamine | Reductive amination | Catalytic hydrogenation or chemical reductants (e.g., NaBH3CN) under mild conditions | 2-(3,5-Dichlorophenyl)propan-2-amine (free base) |

| 2 | Free base + HCl | Salt formation | Treatment with hydrochloric acid in anhydrous solvent | This compound |

- Reductive amination involves the formation of an imine intermediate between the aldehyde and amine, followed by reduction to the amine.

- The hydrochloride salt is formed by acid-base reaction with HCl, enhancing compound stability and crystallinity.

Reaction Conditions and Parameters

- Catalysts: Commonly used catalysts include palladium on carbon (Pd/C) for hydrogenation or sodium cyanoborohydride (NaBH3CN) for chemical reduction.

- Solvents: Methanol, ethanol, or other polar solvents are typical.

- Temperature: Ambient to moderate heating (25–60°C) depending on reductant used.

- Reaction Time: Several hours, optimized for maximum yield and minimal side products.

- Purification: Crystallization from suitable solvents (e.g., ethanol/ether) to isolate the hydrochloride salt in high purity.

Industrial Scale Considerations

- Continuous flow reactors are employed to improve reaction control, scalability, and safety in industrial production.

- Automated systems regulate temperature, pressure, and reagent feed rates to maximize yield and reproducibility.

Alternative Synthetic Routes and Related Compounds

While direct preparation methods for this compound are limited in literature, related compounds such as 2-(3,5-Dichlorophenyl)ethanamine are synthesized via different routes that may inform alternative strategies.

Grignard Reaction Approach (General for Dichlorophenyl Amines)

- A Grignard reagent derived from 3,5-dichlorophenyl halides can be reacted with appropriate electrophiles to build the carbon skeleton, followed by amination.

- This method is more common for related compounds but can be adapted for the propan-2-amine structure with suitable precursors.

Reduction of Nitrile Precursors

- Reduction of 3,5-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can yield amines structurally related to 2-(3,5-Dichlorophenyl)propan-2-amine.

- This method requires careful control of reaction conditions and is more common for ethanamine derivatives but may be adapted for propan-2-amine analogs.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 3,5-Dichlorobenzaldehyde + Isopropylamine | Pd/C + H2 or NaBH3CN | Reductive amination | High selectivity, straightforward, scalable | Requires careful handling of reductants |

| Grignard Reaction | 3,5-Dichlorophenyl halide + organomagnesium reagent | Mg, electrophiles | Carbon-carbon bond formation + amination | Versatile, allows structural modifications | More steps, sensitive reagents |

| Nitrile Reduction | 3,5-Dichlorophenylacetonitrile | LiAlH4 or Pd/C + H2 | Reduction | High yield for related amines | Requires hazardous reagents, moisture sensitive |

Research Findings and Analytical Data

- The reductive amination method yields this compound with high purity suitable for research applications.

- Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the structure and purity.

- The hydrochloride salt form exhibits improved stability and handling characteristics compared to the free amine.

Summary of Preparation Methodology

| Parameter | Details |

|---|---|

| Starting Materials | 3,5-Dichlorobenzaldehyde, Isopropylamine |

| Reaction Type | Reductive amination |

| Catalysts/Reductants | Pd/C with H2, or NaBH3CN |

| Solvents | Methanol, ethanol, or similar polar solvents |

| Temperature | 25–60°C |

| Reaction Time | Several hours (optimized) |

| Product Isolation | Treatment with HCl to form hydrochloride salt, crystallization |

| Scale-up | Continuous flow reactors for industrial production |

| Purity Confirmation | NMR, HPLC, Mass Spectrometry |

Chemical Reactions Analysis

Oxidation Reactions

Primary pathways :

-

Ketone formation : Air oxidation under basic conditions converts the amine to 3,5-dichloroacetophenone (). This reaction proceeds via radical intermediates in the presence of oxygen.

-

Peroxide-mediated oxidation : Hydrogen peroxide in ethanol generates N-oxide derivatives at 40–60°C ().

Key data :

| Reaction Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| O₂, NaOH (aq) | Air | 3,5-Dichloroacetophenone | 72–78 |

| H₂O₂, EtOH | 30% H₂O₂ | N-Oxide derivatives | 63 |

Reduction Reactions

Catalytic hydrogenation :

-

Converts the dichlorophenyl group to cyclohexane derivatives using Pd/C (5% w/w) under 3 atm H₂ pressure (). Full dechlorination requires 8–12 hours in THF at 60°C.

Metal hydride reductions :

-

LiAlH₄ in anhydrous ether reduces the amine to 2-(3,5-dichlorophenyl)propane-1,2-diol, with steric hindrance limiting over-reduction ().

Substitution Reactions

Nucleophilic aromatic substitution :

-

Chlorine atoms at the 3,5 positions undergo substitution with nucleophiles (e.g., methoxide, amines):

| Position | Nucleophile | Product | Reaction Time |

|---|---|---|---|

| 3-Cl | NaOCH₃ | 3-Methoxy derivative | 6 hr (reflux) |

| 5-Cl | NH₃ | 5-Amino derivative | 12 hr (100°C) |

Buchwald-Hartwig amination :

Salt Formation and Acid-Base Reactions

Protonation equilibria :

-

pKa of the amine group: 9.2 ± 0.3 (measured in H₂O at 25°C) ().

-

Forms stable salts with HCl, H₂SO₄, and organic acids (e.g., oxalic acid).

Ionic liquid derivatives :

-

Reacts with 1-butyl-3-methylimidazolium chloride to form task-specific ionic liquids for catalytic applications ().

Cross-Coupling Reactions

Suzuki-Miyaura coupling :

-

Pd(PPh₃)₄ enables coupling with arylboronic acids at the dichlorophenyl group ():

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 3,5-Di(4-methoxyphenyl)propan-2-amine | 81 |

| 2-Thienyl | 3,5-Di(2-thienyl)propan-2-amine | 68 |

Biological Interactions (Chemically Relevant)

While not direct chemical reactions, its interactions with biological systems inform reactivity:

-

Forms hydrogen bonds with β2 adrenergic receptors via the amine group ().

-

Chlorine atoms enhance metabolic stability by resisting hepatic CYP450 oxidation ().

Industrial-Scale Reactivity

Continuous flow synthesis :

-

Achieves 94% conversion in <30 minutes using microreactors (residence time: 8 min) ().

Waste minimization : -

Chloride byproducts are recycled via electrochemical methods (85% recovery efficiency) ().

This compound’s versatility in oxidation, substitution, and coupling reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Experimental protocols emphasize strict temperature control (typically 0–80°C) and anhydrous conditions to prevent hydrolysis of the amine group.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride has been studied for its potential pharmacological effects. It is known to act as a selective inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are crucial in drug metabolism . This property makes it valuable for:

- Drug Interaction Studies: Understanding how this compound may affect the metabolism of other drugs.

- Development of Therapeutics: Exploring its potential as a lead compound in drug discovery for conditions related to neurotransmitter modulation.

2. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, making it useful for:

- Synthesis of Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

- Peptide Synthesis: It has been utilized as an organic buffer in peptide synthesis protocols, enhancing reaction yields .

3. Material Science

In material science, this compound is explored for its applications in:

- Organic Light Emitting Diodes (OLEDs): Its electronic properties make it suitable for use as a component in OLED technology.

- Surfactants and Catalysts: The compound can function as a surfactant or catalyst in various chemical processes .

Case Studies

Case Study 1: Pharmacokinetic Studies

A study investigating the pharmacokinetics of this compound revealed its rapid absorption and distribution in biological systems. The compound exhibited significant inhibition of CYP1A2 activity, suggesting potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Case Study 2: Synthesis of Novel Compounds

Researchers have successfully employed this compound as an intermediate for synthesizing novel anti-cancer agents. The derivatives showed promising activity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Pharmacological Research | Drug interaction studies; therapeutic lead development |

| Organic Synthesis | Intermediate for pharmaceuticals; peptide synthesis |

| Material Science | OLED components; surfactants; catalysts |

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clonidine Hydrochloride

Clonidine hydrochloride (CAS: 4205-91-8 ) shares a dichlorophenyl motif but differs in its substitution pattern and core structure. Unlike the tertiary amine in the target compound, clonidine contains an imidazolidinylidene group linked to a 2,6-dichlorophenyl ring . This structural distinction underpins clonidine’s pharmacological activity as an α₂-adrenergic agonist, widely used to treat hypertension .

- Hazard Profile : Classified as hazardous under OSHA standards, requiring precautions against inhalation and skin contact .

- Key Difference : The 2,6-dichloro substitution in clonidine enhances its affinity for adrenergic receptors, while the 3,5-dichloro configuration in the target compound may favor steric interactions in synthetic intermediates .

1-(3,5-Dimethylphenyl)propan-2-amine Hydrochloride

The electron-donating methyl substituents likely increase the compound’s lipophilicity compared to the electron-withdrawing chlorines in the target molecule.

- Applications : Used in life science research, though specific roles are undocumented .

- Safety Data: No safety information is available, highlighting a gap in hazard classification compared to clonidine .

(2S)-2,5-Diaminopentanamide Dihydrochloride

This dihydrochloride salt (CAS: 71697-89-7 ) features a linear carbon chain with primary amines and an amide group, differing significantly from the tertiary amine and aromatic system of the target compound .

- Functional Contrast : The presence of amide and primary amine groups suggests utility in peptide synthesis rather than aromatic substitution reactions .

Other Related Amine Derivatives

Structural and Functional Data Tables

Biological Activity

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride, also known as a hydrochloride salt of the amine compound, is recognized for its notable biological activities. This compound has a molecular formula of C₉H₁₁Cl₂N·HCl and a molecular weight of approximately 240.56 g/mol. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical behavior and pharmacological effects.

Pharmacological Properties

Research indicates that this compound has potential as a pharmacological agent, particularly concerning central nervous system (CNS) effects. It functions as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are essential for drug metabolism. Its ability to cross the blood-brain barrier suggests potential neuroactive properties that warrant further investigation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- CNS Effects : Exhibits neuroactive properties by potentially influencing neurotransmitter systems.

- Cytochrome P450 Inhibition : Acts as an inhibitor for CYP1A2 and CYP2D6, affecting drug metabolism.

- Synthetic Intermediate : Serves as a versatile intermediate in organic synthesis due to its amine functional group.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its biological activity:

- Pharmacokinetic Profiles : Studies on similar compounds have shown varying pharmacokinetic profiles in animal models, indicating the importance of structure in determining activity. For instance, compounds with similar structures exhibited different degrees of blood-brain barrier permeability and metabolic stability .

- Antimicrobial Activity : Related compounds have been studied for their antimicrobial properties against various pathogens. Research indicates that structural modifications can significantly enhance or diminish activity .

Comparative Analysis

To understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key characteristics:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopropanamine | 72934-36-2 | 0.91 |

| (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 1212064-17-9 | 0.89 |

| 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride | 1216497-60-7 | 0.88 |

| 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 72954-91-7 | 0.87 |

| (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride | 1212307-96-4 | 0.85 |

This comparison highlights how the dichlorophenyl group may enhance lipophilicity and biological activity compared to other compounds with fewer or differently positioned substituents.

Q & A

Basic Question: What are the recommended methodologies for synthesizing 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride with high purity?

Methodological Answer:

To ensure high-purity synthesis, adopt a Design of Experiments (DoE) approach to systematically optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). Use HPLC with validated reference standards (e.g., EP impurity profiles) to monitor intermediates and byproducts . Post-synthesis, employ recrystallization in anhydrous ethanol or gradient column chromatography for purification, followed by ¹H/¹³C NMR and mass spectrometry to confirm structural integrity and purity (>98%) .

Basic Question: How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

Methodological Answer:

Conduct accelerated stability studies using ICH guidelines: expose the compound to controlled humidity (75% RH), temperature (40°C), and light (UV-vis) over 4–6 weeks. Analyze degradation products via LC-MS/MS and compare against known impurity standards (e.g., dichlorophenyl derivatives) . For long-term stability, use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds and recommend storage in inert, desiccated environments .

Advanced Question: How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Apply density functional theory (DFT) to model the compound’s electronic structure and predict binding affinities to target receptors (e.g., monoamine transporters). Cross-validate with molecular dynamics simulations to assess conformational stability in physiological conditions. Discrepancies in experimental IC₅₀ values can be addressed by standardizing assay protocols (e.g., buffer pH, cell line viability controls) and accounting for enantiomeric purity .

Advanced Question: What strategies are effective in elucidating the reaction mechanism of this compound’s synthesis?

Methodological Answer:

Use kinetic isotope effect (KIE) studies and in situ FT-IR spectroscopy to identify rate-determining steps and transient intermediates. Pair with quantum chemical calculations (e.g., transition state modeling) to map energy profiles. For heterogeneous reactions, employ X-ray photoelectron spectroscopy (XPS) to analyze catalyst surface interactions . Conflicting mechanistic proposals can be resolved by isolating key intermediates using stopped-flow techniques .

Advanced Question: How can researchers design experiments to investigate the environmental impact of this compound’s degradation byproducts?

Methodological Answer:

Implement advanced oxidation processes (AOPs) (e.g., UV/H₂O₂) to simulate environmental degradation. Analyze byproducts via high-resolution mass spectrometry (HRMS) and compare with toxicity prediction software (e.g., ECOSAR). For ecotoxicological assessment, use microcosm assays with soil/water samples to evaluate biodegradation rates and acute toxicity in Daphnia magna .

Advanced Question: What analytical approaches are suitable for resolving spectral data conflicts in structural characterization?

Methodological Answer:

For ambiguous NMR peaks (e.g., overlapping aromatic protons), use 2D-COSY and HSQC experiments to assign signals definitively. Cross-reference with X-ray crystallography for absolute configuration validation. If mass spectrometry data conflicts with theoretical values, recalibrate instruments using certified reference materials and verify isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.